Indolin-4-amine dihydrochloride
Description
Indoline derivatives consist of a benzene ring fused to a five-membered nitrogen-containing ring. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Key structural analogs include:
- Isoindolin-4-amine dihydrochloride (CAS 92259-85-3): A positional isomer with a distinct fused-ring system .
- 4-Methylindolin-7-amine dihydrochloride (CAS 2306270-42-6): Substituted with a methyl group at position 4 and an amine at position 7 .
- 3,3-Dimethylthis compound: Features dimethyl substitutions at position 3 .
These analogs highlight the role of substituents and ring structure in modulating chemical behavior.
Properties
Molecular Formula |
C8H12Cl2N2 |
|---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
2,3-dihydro-1H-indol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-2-1-3-8-6(7)4-5-10-8;;/h1-3,10H,4-5,9H2;2*1H |
InChI Key |
PNTWHOPPRXELAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=CC(=C21)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of indolin-4-amine dihydrochloride can be achieved through several methods:
Reduction from Indole: One traditional method involves the reduction of indole to produce indoline derivatives.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition of a diene and a dienophile within the same molecule to form the indoline structure.
Catalytic Synthesis: Catalytic methods, including the use of transition metals, can facilitate the formation of indoline derivatives.
Stereoselective Syntheses: These methods are more suitable for producing specific isomers of indoline.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Indolin-4-amine dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indolin-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of indolin-4-amine dihydrochloride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Substituent Effects : Methyl groups (e.g., 4-Methylindolin-7-amine) increase molecular weight and may enhance lipophilicity, affecting bioavailability .
- Positional Isomerism : Isoindolin-4-amine differs from indoline derivatives in ring fusion, altering electronic properties and reactivity .
- Solubility : Dihydrochloride salts generally exhibit high water solubility, critical for drug formulation (e.g., benzidine dihydrochloride: 5.345 g/L at 25°C) .
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